Bis(tert-butylcyclopentadienyl)titanium(IV) dichloride
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Overview
Description
- It is also known by its systematic name: bis(2-tert-butylcyclopenta-1,3-dien-1-yl)titanium(2+) dichloride .
- The compound features two tert-butylcyclopentadienyl ligands (C9H13) coordinated to a central titanium atom, along with two chloride ions.
Bis(tert-butylcyclopentadienyl)titanium(IV) dichloride: (chemical formula: CHClTi) is a coordination compound containing titanium in the +4 oxidation state.
Preparation Methods
Synthetic Routes: Bis(tert-butylcyclopentadienyl)titanium(IV) dichloride can be synthesized through the reaction of tert-butylcyclopentadiene with titanium tetrachloride.
Reaction Conditions: The reaction typically occurs at elevated temperatures (around 150-200°C) in an inert solvent (such as toluene or hexane).
Industrial Production: While not widely used industrially, the compound can be prepared on a larger scale using similar methods.
Chemical Reactions Analysis
Reactivity: Bis(tert-butylcyclopentadienyl)titanium(IV) dichloride serves as a versatile catalyst in various organic transformations.
Common Reagents and Conditions: It participates in reactions such as hydrosilylation, polymerization, and cross-coupling reactions.
Major Products: The major products depend on the specific reaction, but examples include functionalized silanes and polymers.
Scientific Research Applications
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology and Medicine: Limited applications, but its reactivity with silanes is relevant to materials science and drug delivery.
Industry: Niche applications in the production of specialty polymers and materials.
Mechanism of Action
- The compound’s mechanism of action primarily involves its role as a Lewis acid catalyst, facilitating reactions by coordinating with substrates and activating them for further transformations.
- Molecular targets and specific pathways are context-dependent and vary based on the reaction being catalyzed.
Comparison with Similar Compounds
Uniqueness: Bis(tert-butylcyclopentadienyl)titanium(IV) dichloride stands out due to its tert-butylcyclopentadienyl ligands, which provide steric bulk and influence its reactivity.
Similar Compounds: Other related compounds include cyclopentadienyltitanium(IV) trichloride and methylcyclopentadienyltitanium(IV) dichloride.
Properties
Molecular Formula |
C18H26Cl2Ti |
---|---|
Molecular Weight |
361.2 g/mol |
InChI |
InChI=1S/2C9H13.2ClH.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
VUWPOFFYSGYZQR-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl |
Origin of Product |
United States |
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